molecular formula C26H22N6S B11037124 (2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide

(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide

Cat. No.: B11037124
M. Wt: 450.6 g/mol
InChI Key: OPMUEGGPVNZXHI-UHFFFAOYSA-N
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Description

“(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide” is a complex organic compound with an intriguing structure. Let’s break it down:

  • Iminothiazole Core: : The compound contains a 1,3-thiazole ring, which is a five-membered heterocycle containing three carbon atoms and two sulfur atoms. The imino group (N=C) is attached to one of the carbon atoms.

  • Quinazoline Moiety: : The quinazoline ring system consists of two fused six-membered rings (benzene and pyrimidine). In this compound, the quinazoline ring bears a methyl group at position 4.

  • Phenyl and Methyl Groups: : The compound also features a phenyl group (C₆H₅) and a methyl group (CH₃) attached to different positions.

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its synthesis likely remains within the realm of academic research.

Chemical Reactions Analysis

Reactivity:: The compound’s reactivity depends on its functional groups. Some potential reactions include:

    Oxidation: Oxidation of the thiazole ring or the quinazoline moiety.

    Reduction: Reduction of the imino group or other functional groups.

    Substitution: Substitution reactions at various positions.

    Condensation: Formation of larger molecules through condensation reactions.

Common Reagents and Conditions:: Specific reagents and conditions would vary based on the desired transformation. Researchers might use oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃) to facilitate these reactions.

Major Products:: The major products would depend on the specific reaction undertaken. For instance, oxidation could yield sulfoxides or sulfones, while reduction might lead to amines.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.

    Organic Synthesis: It serves as a challenging target for synthetic chemists, pushing the boundaries of methodology development.

Biology and Medicine::

    Anticancer Properties: Investigations into its potential as an anticancer agent due to the presence of quinazoline and thiazole moieties.

    Biological Activity: Studies on its interactions with cellular targets and potential therapeutic effects.

Industry:: As of now, no established industrial applications exist, but its structural features may inspire novel materials or catalysts.

Mechanism of Action

The exact mechanism of action remains speculative, given the lack of comprehensive studies. researchers would explore potential targets (enzymes, receptors, etc.) based on its structure.

Comparison with Similar Compounds

While no direct analogs are available, we can compare it to related compounds with similar heterocyclic cores, such as thiazoles, quinazolines, and imino derivatives.

Properties

Molecular Formula

C26H22N6S

Molecular Weight

450.6 g/mol

IUPAC Name

2-(3-methylphenyl)imino-N'-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3-carboximidamide

InChI

InChI=1S/C26H22N6S/c1-17-9-8-12-20(15-17)29-26-32(23(16-33-26)19-10-4-3-5-11-19)24(27)31-25-28-18(2)21-13-6-7-14-22(21)30-25/h3-16H,1-2H3,(H2,27,28,30,31)

InChI Key

OPMUEGGPVNZXHI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)/C(=N/C4=NC5=CC=CC=C5C(=N4)C)/N

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C(=NC4=NC5=CC=CC=C5C(=N4)C)N

Origin of Product

United States

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